
4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione
Overview
Description
4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as NPD, and it is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Polymerization and Material Science
4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione is primarily used in the field of polymer science. For instance, its derivative, 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione (NIPTD), has been successfully reacted with diisocyanates under microwave irradiation to create novel aliphatic-aromatic polyureas. These polyureas, characterized by their rapid polycondensation and high inherent viscosities, demonstrate potential in developing new materials with unique properties (Mallakpour & Rafiee, 2003).
Analytical Chemistry
In analytical chemistry, this compound derivatives have been employed as derivatization reagents. For example, 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) has been used in the analysis of 25-hydroxyvitamin D3 using liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry. This method enhances sensitivity and specificity in plasma assays, indicating its usefulness in sensitive analytical procedures (Higashi, Yamauchi, & Shimada, 2003).
Photocatalytic Degradation
Another area of application is in the study of photocatalytic degradation mechanisms. Derivatives of this compound have been used to understand the degradation of pollutants in water by TiO2 photocatalysis. This research provides insights into the degradation pathways of pollutants, which is crucial for environmental remediation efforts (Guillard et al., 2002).
properties
IUPAC Name |
4-(3-nitrophenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c13-7-9-10-8(14)11(7)5-2-1-3-6(4-5)12(15)16/h1-4H,(H,9,13)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWBFWGMAXQZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3s,8Ar)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460866.png)
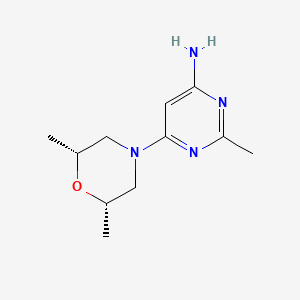
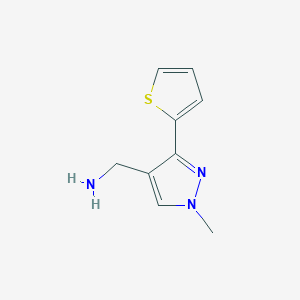



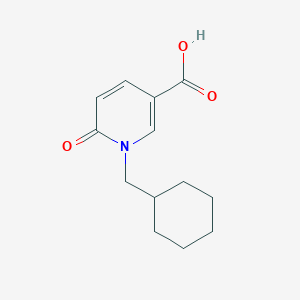
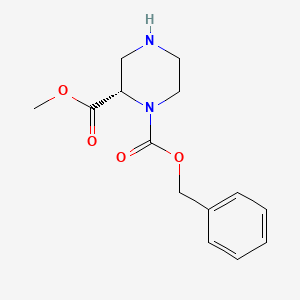
![(3s,8Ar)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1460877.png)

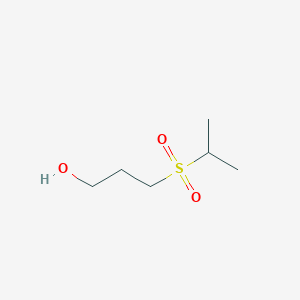
![6-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460883.png)
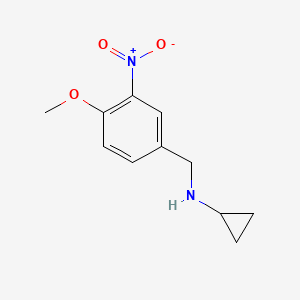
![(Pyrido[2,3-{d}]pyrimidin-4-ylthio)acetic acid](/img/structure/B1460887.png)